molecular formula C22H23N3OS B2792597 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034283-94-6

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2792597
CAS RN: 2034283-94-6
M. Wt: 377.51
InChI Key: BOFJBMOQUCJFDX-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as PPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPTB is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in cells. This compound also has anti-proliferative and pro-apoptotic effects on cancer cells by inhibiting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. In diabetes research, this compound has been found to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative disease research, this compound has been found to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several advantages for use in lab experiments, such as its high potency and selectivity for PTP1B, as well as its ability to penetrate cell membranes and blood-brain barrier. However, this compound also has limitations, such as its potential toxicity and off-target effects on other proteins.

Future Directions

There are several future directions for research on N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, such as its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy in humans. Additionally, research on the development of this compound analogs with improved potency and selectivity is ongoing.

Synthesis Methods

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromopyridine with piperidine, followed by the reaction of the resulting compound with 4-chloromethylbenzoic acid. The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid to yield this compound.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied extensively for its potential applications in various fields of research, such as diabetes, cancer, and neurodegenerative diseases. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting PTP1B. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models.

properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-22(19-5-3-18(4-6-19)20-9-13-27-16-20)24-14-17-7-11-25(12-8-17)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFJBMOQUCJFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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